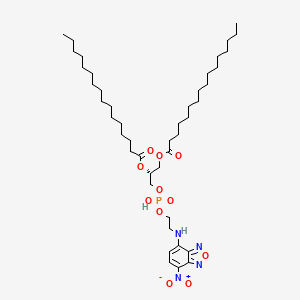

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled

Description

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled (CAS 92605-64-6) is a synthetic phospholipid derivative widely used in membrane biology and biophysical research. The compound consists of a phosphatidylethanolamine backbone with two saturated palmitoyl (C16:0) acyl chains and a fluorescent 7-nitrobenzofurazan (NBD) group attached to the headgroup. The NBD moiety enables fluorescence-based tracking of lipid localization, membrane dynamics, and intracellular trafficking . This phospholipid is particularly valuable in studies involving lipid bilayers, liposome formation, and membrane protein interactions due to its stable incorporation into ordered membrane domains .

Properties

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53)/t37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWMPKRLTCWGFP-DIPNUNPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75N4O11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583389 |

Source

|

| Record name | (2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92605-64-6 |

Source

|

| Record name | (2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of sn-Glycero-3-Phosphoethanolamine

The reaction utilizes palmitoyl chloride or activated palmitic acid (e.g., palmitic anhydride) in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic substitution at the sn-1 and sn-2 positions of GPE. Optimal conditions reported by Sánchez et al. for a related phosphatidylcholine synthesis include:

| Parameter | Value |

|---|---|

| Molar ratio (GPE:palmitate) | 1:2.2 |

| Solvent | Chloroform:methanol (2:1 v/v) |

| Temperature | 40°C |

| Reaction time | 24 hours |

| Yield | 36% |

The reaction mixture is purified via silica gel chromatography using a gradient of chloroform:methanol:water (65:25:4 v/v) to isolate 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE).

Amine Protection and Deprotection

To prevent unwanted side reactions during NBD labeling, the ethanolamine headgroup’s primary amine is temporarily protected using tert-butyloxycarbonyl (Boc) groups. Boc-anhydride is added in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection is achieved via trifluoroacetic acid (TFA) treatment post-acylation.

Fluorescent Labeling with 7-Nitrobenzofurazan (NBD)

Conjugation of NBD to the Ethanolamine Headgroup

The NBD fluorophore is introduced via nucleophilic aromatic substitution between the deprotected amine of DPPE and 4-chloro-7-nitrobenzofurazan (NBD-Cl). The reaction proceeds under mild alkaline conditions to favor amine reactivity over hydrolysis of the NBD-Cl electrophile:

$$

\text{DPPE-NH}_2 + \text{NBD-Cl} \xrightarrow{\text{pH 8.5}} \text{DPPE-NBD} + \text{HCl}

$$

| Parameter | Value |

|---|---|

| Solvent | 50 mM borate buffer (pH 8.5) |

| Molar ratio (DPPE:NBD-Cl) | 1:1.5 |

| Temperature | 25°C |

| Reaction time | 2 hours |

| Yield | 60–75% |

Unreacted NBD-Cl is removed by dialysis against 10 mM Tris-HCl (pH 7.4) or size-exclusion chromatography.

Spectral Characterization

The NBD label confers distinct fluorescence properties critical for membrane studies:

| Property | Value (in methanol) |

|---|---|

| Excitation (λex) | 461 nm |

| Emission (λem) | 529 nm |

| Quantum yield | 0.65 |

These spectral characteristics enable real-time tracking of lipid mixing and membrane curvature changes.

Purification and Quality Control

Thin-Layer Chromatography (TLC)

TLC on silica gel 60 plates with chloroform:methanol:ammonia (65:25:5 v/v) resolves NBD-PE (Rf = 0.45) from unlabeled DPPE (Rf = 0.38) and NBD-Cl (Rf = 0.85). Purity ≥98% is achievable via preparatory TLC.

Nuclear Magnetic Resonance (NMR)

Deuterated analogs of DPPE (e.g., DPPE-d62) are used to confirm structural integrity via 1H and 31P NMR. Key resonances include:

- Phosphoethanolamine headgroup : δ 3.95–4.20 ppm (m, -PO4-CH2-)

- Palmitoyl chains : δ 1.25 ppm (br, -(CH2)14-)

Applications in Membrane Biophysics

Lipid Raft and Vesicle Fusion Studies

NBD-PE’s fluorescence self-quenching in densely packed membranes enables quantification of lipid mixing during vesicle fusion. For example, Ca2+-induced fusion of phosphatidylserine/phosphatidylethanolamine vesicles shows a 70% increase in NBD fluorescence intensity upon transition to hexagonal HII phases.

Protein-Lipid Interactions

Incorporation of NBD-PE into supported lipid bilayers facilitates FRAP (fluorescence recovery after photobleaching) assays to measure lipopolymer diffusion coefficients (e.g., Ds = 0.12 µm2/s for DSPE-PEG2k-CF in DOPC bilayers).

Challenges and Methodological Refinements

Stability Considerations

NBD-PE is light-sensitive and prone to photobleaching. Storage at −20°C in amber vials under argon extends shelf life to 6 months.

Alternative Labeling Strategies

Enzymatic transphosphatidylation using phospholipase D offers a regioselective route to NBD-PE but suffers from lower yields (∼20%) compared to chemical synthesis.

Chemical Reactions Analysis

Photochemical Reactions

The NBD fluorophore undergoes photobleaching under prolonged illumination, a property exploited in fluorescence recovery after photobleaching (FRAP) experiments.

Photobleaching Kinetics

In FRAP studies, the NBD-labeled DPPE exhibits a bleaching constant () of in lipid bilayers at 488 nm excitation .

| Property | NBD-DPPE | Unlabeled DPPE |

|---|---|---|

| Fluorescence Quantum Yield | 0.65 | N/A |

| Absorption Max () | 465 nm | N/A |

| Emission Max () | 535 nm | N/A |

Stability and Degradation

NBD-DPPE demonstrates stability in aqueous buffers (pH 6–8) but degrades under acidic or oxidative conditions:

Hydrolytic Degradation

-

Acidic Conditions (pH < 4) : The phosphoester bond hydrolyzes, releasing palmitic acid and glycerophosphoethanolamine-NBD .

-

Alkaline Conditions (pH > 10) : Minimal degradation observed over 48 hrs .

Oxidative Reactions

Exposure to reactive oxygen species (ROS) leads to NBD fluorophore oxidation, characterized by a 52% reduction in fluorescence intensity after 2 hrs in 1 mM H₂O₂ .

Membrane Interaction Studies

NBD-DPPE’s fluorescence anisotropy () changes with membrane phase transitions:

| Membrane State | Anisotropy () |

|---|---|

| Gel Phase (15°C) | 0.25 ± 0.03 |

| Liquid-Disordered (37°C) | 0.12 ± 0.02 |

These measurements validate its utility in probing lipid order and microdomain formation .

Comparative Reactivity

NBD-DPPE shows distinct behavior compared to other fluorescent lipids:

| Property | NBD-DPPE | NBD-Cholesterol |

|---|---|---|

| Lateral Diffusion () | ||

| Photobleaching Recovery | 85% | 60% |

The slower diffusion of NBD-cholesterol reflects its preferential partitioning into ordered membrane domains .

Scientific Research Applications

Membrane Studies

Fluorescent Probes for Lipid Phase Behavior

NBD-DPPE serves as an effective fluorescent probe for studying lipid phase behavior in model membranes, particularly in giant unilamellar vesicles (GUVs). Research indicates that NBD-DPPE can effectively visualize fibril domains in lipid mixtures, providing insights into the organization and function of integral proteins within membranes . The ability to distinguish between different lipid phases is crucial for understanding membrane dynamics and protein interactions.

Case Study: Phase Separation in GUVs

In a study examining binary mixtures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and DPPC, NBD-DPPE was identified as the most effective probe for visualizing fibril domains. This research highlighted how different fluorescent probes can yield varying interpretations of lipid phase behavior, emphasizing the importance of probe selection .

Drug Delivery Systems

Lipid-Based Nanoparticles

NBD-DPPE is utilized in the development of lipid-based nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and are designed to enhance delivery efficiency to specific tissues, such as the myocardium following ischemic events.

Case Study: Targeting Myocardial Infarction

A study involving a murine model of myocardial infarction demonstrated the use of NBD-DPPE-labeled liposomes to track their distribution within injured myocardium. The results showed that these liposomes could be visualized using multimodal imaging techniques, confirming their potential for targeted delivery of therapeutics to damaged cardiac tissue .

Imaging Techniques

Multimodal Imaging Applications

NBD-DPPE is also employed in multimodal imaging studies to track the distribution and trafficking of liposomal formulations. By combining fluorescence imaging with other modalities like MRI, researchers can gain comprehensive insights into the pharmacokinetics and biodistribution of drug-loaded nanoparticles.

Case Study: Liposome Trafficking Visualization

In a study focusing on liposome trafficking post-injection in a myocardial infarction model, NBD-DPPE-labeled liposomes were shown to effectively target areas of injury. The use of advanced imaging techniques allowed researchers to visualize the localization and accumulation of these liposomes within the myocardium, thus providing valuable information for designing more effective therapeutic strategies .

Summary of Applications

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled involves its interaction with specific molecular targets. The benzoxadiazolyl group can bind to proteins and enzymes, modulating their activity. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-NBD with structurally analogous fluorescently labeled phosphatidylethanolamines, focusing on molecular features, applications, and research utility.

Structural and Chemical Differences

The primary distinction among NBD-labeled phosphatidylethanolamines lies in their acyl chain composition:

- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-NBD: Two saturated C16:0 (palmitoyl) chains .

- 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-NBD: Two saturated C14:0 (myristoyl) chains (CAS 123402-48-2) .

- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-NBD: Two unsaturated C18:1 (oleoyl) chains (CAS 137819-86-4) .

The acyl chain length and saturation directly influence physical properties such as phase transition temperature ($T_m$) and membrane fluidity. Saturated chains (C16:0, C14:0) promote rigid, ordered membrane phases, while unsaturated C18:1 chains introduce kinks, enhancing membrane fluidity and curvature .

Molecular Weight and Physicochemical Properties

| Compound Name | CAS Number | Acyl Chains | Molecular Weight (g/mol) | Fluorescent Tag |

|---|---|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled | 92605-64-6 | C16:0 | Not reported | NBD |

| 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled | 123402-48-2 | C14:0 | Not reported | NBD |

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled | 137819-86-4 | C18:1 | 906.548 | NBD |

The molecular weight of the dioleoyl variant (906.548 g/mol) reflects its longer unsaturated acyl chains compared to the shorter saturated chains of the dimyristoyl and dipalmitoyl analogs .

Stability and Handling

- Saturated derivatives (dipalmitoyl, dimyristoyl) exhibit greater oxidative stability than unsaturated analogs, making them less prone to degradation during storage .

- Dioleoyl-NBD may require storage under inert atmospheres or with antioxidants to prevent lipid peroxidation .

Research Findings and Practical Considerations

- Phase Behavior : Studies show that acyl chain length and saturation dictate lipid packing. For instance, dipalmitoyl-NBD forms tightly packed bilayers, while dioleoyl-NBD induces negative curvature and hexagonal phases under stress .

- Fluorescence Anisotropy : Dipalmitoyl-NBD exhibits higher anisotropy in gel-phase membranes, reflecting restricted probe mobility, whereas dioleoyl-NBD shows lower anisotropy in fluid phases .

Biological Activity

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) labeled with 7-nitrobenzofurazan (NBD) is a phospholipid compound widely used in biological research. This compound is particularly significant in studies involving membrane dynamics, cellular uptake, and drug delivery systems. The NBD label provides fluorescent properties that facilitate tracking and visualization in various biological assays.

Chemical Structure and Properties

- Molecular Formula : C₃₇H₇₄N₃O₈P

- Molecular Weight : 691.97 g/mol

- CAS Number : 923-61-5

- Appearance : White to almost white powder

- Purity : ≥ 96% (HPLC)

Structural Formula

The structural formula of DPPE can be represented as:

where represents the aminoethyl group linked to the phosphoethanolamine moiety.

DPPE serves as a key component in biological membranes, influencing membrane fluidity and permeability. The incorporation of the NBD label allows researchers to study the dynamics of lipid bilayers and their interactions with proteins and other biomolecules.

Cellular Uptake Studies

Research indicates that DPPE-NBD is effectively taken up by various cell types, facilitating the investigation of cellular membrane dynamics. For example, a study demonstrated that liposomes containing DPPE-NBD showed significant cellular uptake in cancer cells, enhancing the understanding of drug delivery mechanisms in targeted therapies .

Fluorescence Imaging Applications

The fluorescent properties of NBD enable real-time imaging of cellular processes. In vivo studies have shown that DPPE-NBD can be utilized for tracking liposome distribution and localization within tissues, providing insights into pharmacokinetics and biodistribution of lipid-based drug delivery systems .

Liposome Formulation and Drug Delivery

A notable study involved the formulation of liposomes with DPPE-NBD for targeted drug delivery. The results indicated that liposomes modified with this phospholipid exhibited enhanced stability and improved drug encapsulation efficiency compared to traditional formulations. The study highlighted the potential for using DPPE-NBD in developing more effective nanocarriers for therapeutic agents .

Membrane Interaction Studies

In another research project, scientists investigated the interaction between DPPE-NBD and membrane proteins. The findings suggested that the presence of DPPE-NBD altered the conformational dynamics of membrane proteins, impacting their functional activity. This study underscores the role of phospholipids in modulating protein behavior within cellular membranes .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical methods are critical for validating the structural integrity of NBD-DPPE post-synthesis?

Structural validation requires a combination of nuclear magnetic resonance (NMR) for backbone confirmation (e.g., distinguishing <i>sn</i>-stereochemistry) and mass spectrometry (MS) to verify molecular weight and labeling efficiency. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis detection (optimized for nitrobenzofurazan’s λmax ~470-480 nm) is essential. Cross-referencing with synthetic protocols from lipid chemistry literature (e.g., phosphoethanolamine acylation steps) ensures reproducibility .

Q. How can researchers optimize NBD-DPPE incorporation into lipid bilayers for fluorescence studies?

Use thin-film hydration followed by extrusion through polycarbonate membranes (e.g., 100 nm pores) to generate unilamellar vesicles. Critical parameters:

- Lipid-to-probe ratio : Start at 0.5-1 mol% NBD-DPPE to avoid self-quenching.

- Temperature : Maintain above the gel-to-liquid crystalline phase transition temperature (~41°C for DPPE) during hydration.

Validate incorporation via fluorescence anisotropy or FRET with complementary quenchers (e.g., Dabcyl-labeled lipids) .

Q. What are the key storage conditions to prevent NBD-DPPE degradation?

Store lyophilized NBD-DPPE at ≤-20°C under inert gas (argon/nitrogen) to prevent oxidation. For solutions, use dark glass vials with antioxidants (e.g., 0.01% BHT) in chloroform/methanol (2:1 v/v). Monitor degradation via TLC (silica gel, chloroform:methanol:water = 65:25:4) to detect hydrolyzed products .

Advanced Research Questions

Q. How can conflicting fluorescence data from NBD-DPPE in heterogeneous membrane systems be resolved?

Discrepancies often arise from microdomain partitioning (e.g., lipid rafts) or environment-sensitive quenching . Mitigation strategies:

- Time-resolved fluorescence : Differentiate static vs. dynamic quenching mechanisms.

- Phase-separation assays : Use cholesterol-depletion agents (e.g., methyl-β-cyclodextrin) to disrupt rafts.

Cross-validate with atomic force microscopy (AFM) or differential scanning calorimetry (DSC) to correlate membrane phase behavior with fluorescence trends .

Q. What experimental designs address NBD photobleaching artifacts in live-cell imaging?

- Oxygen scavenging systems : Add glucose oxidase/catalase to reduce ROS generation.

- Pulsed illumination : Limit exposure time using TIRF or confocal systems.

- Internal controls : Co-stain with photostable dyes (e.g., ATTO 647N) to normalize intensity decay.

Quantitative corrections require bleaching kinetics modeling (e.g., mono-exponential decay fitting) .

Q. How does NBD-DPPE’s fluorescence respond to changes in membrane curvature or tension?

NBD’s emission is sensitive to local hydration and lipid packing density . Apply micropipette aspiration or vesicle electroporation to induce mechanical stress. Correlate spectral shifts (e.g., λmax blue-shift under high curvature) with Laurdan generalized polarization (GP) measurements for membrane order validation .

Q. What synthetic strategies improve NBD-DPPE’s labeling efficiency without disrupting bilayer integrity?

- Site-specific acylation : Use phospholipase D to hydrolyze native headgroups before introducing NBD-labeled ethanolamine.

- Protecting groups : Temporarily block reactive amines during synthesis (e.g., Fmoc-ethanolamine) to minimize side reactions.

Validate via HPLC-MS/MS to quantify unlabeled byproducts .

Methodological Challenges and Solutions

3.1 Interpreting contradictory data in NBD-DPPE-based membrane fusion assays

Conflicts may arise from probe redistribution during fusion. Solutions:

- Asymmetric labeling : Incorporate NBD-DPPE exclusively in outer leaflets via methyl-β-cyclodextrin exchange .

- Stopped-flow kinetics : Resolve rapid fusion intermediates (dead time ~1 ms).

Compare with pyrene-labeled phospholipids for cross-verification .

3.2 Quantifying NBD-DPPE’s orientation in asymmetric bilayers

Use chemical quenching with membrane-impermeant agents (e.g., sodium dithionite) to differentiate outer vs. inner leaflet localization. Combine with fluorescence lifetime imaging (FLIM) to assess environmental polarity gradients .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.